molecular formula C22H27NO6S B11002537 N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-methionine

N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-methionine

Cat. No.: B11002537
M. Wt: 433.5 g/mol
InChI Key: OVWWBQCEJLPKSS-RUINGEJQSA-N
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Description

2-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound with a unique structure that includes a chromen ring system

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The chromen ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the chromen ring.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chromen ring system allows it to bind to specific sites on these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C22H27NO6S

Molecular Weight

433.5 g/mol

IUPAC Name

(2S)-2-[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C22H27NO6S/c1-12-18(28-13(2)20(24)23-17(21(25)26)10-11-30-3)9-8-15-14-6-4-5-7-16(14)22(27)29-19(12)15/h8-9,13,17H,4-7,10-11H2,1-3H3,(H,23,24)(H,25,26)/t13?,17-/m0/s1

InChI Key

OVWWBQCEJLPKSS-RUINGEJQSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)N[C@@H](CCSC)C(=O)O

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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